Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Overview
Description
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate is a useful research compound. Its molecular formula is C21H12Na2O4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Arrousse et al. (2021) synthesized derivatives of this compound, including methyl and ethyl esters, and found them to be effective in inhibiting the corrosion of mild steel in acidic environments. The compounds were shown to protect steel surfaces by adsorption (Arrousse et al., 2021).
Food Preservation and Metabolic Impact : Lennerz et al. (2015) investigated sodium benzoate, a commonly used food preservative, focusing on its effects on glucose homeostasis in humans. The study found no significant impact on glucose homeostasis in the short term, though it highlighted the need for further research on chronic exposure (Lennerz et al., 2015).
Medical Applications : Lin et al. (2019) explored sodium benzoate as a treatment for behavioral and psychological symptoms of dementia, although the study concluded that short-term, low-dose treatment was ineffective, suggesting the need for more extensive research (Lin et al., 2019).
Analytical Chemistry Applications : Tymoshuk et al. (2018) developed spectrophotometric and voltammetric methods for determining the content of sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate in aqueous media. This research contributes to the analytical chemistry field by offering new methods for content determination of similar compounds (Tymoshuk et al., 2018).
Environmental Toxicity Studies : Moschetto et al. (2019) studied the phytotoxic effects of sodium benzoate on rice plants, finding that it impaired growth, photosynthesis, and development. This research highlights the environmental impact of such compounds (Moschetto et al., 2019).
Safety and Toxicity Concerns : Piper and Piper (2017) conducted a systematic review of sodium benzoate and potassium sorbate, addressing safety concerns and clinical uses. They noted potential hazards such as allergic reactions and cognitive impact, while also acknowledging the benefits in treating certain medical conditions (Piper & Piper, 2017).
Properties
IUPAC Name |
disodium;2-(3-oxido-6-oxo-10H-anthracen-9-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4.2Na/c22-14-5-7-16-12(10-14)9-13-11-15(23)6-8-17(13)20(16)18-3-1-2-4-19(18)21(24)25;;/h1-8,10-11,22H,9H2,(H,24,25);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUWCLCLNPHNZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=CC2=C(C3=C1C=C(C=C3)[O-])C4=CC=CC=C4C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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